molecular formula C23H24ClN3O5 B11041700 ethyl [4-(3-amino-1-{4-[(2-chlorobenzyl)oxy]phenyl}-3-oxopropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate

ethyl [4-(3-amino-1-{4-[(2-chlorobenzyl)oxy]phenyl}-3-oxopropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B11041700
M. Wt: 457.9 g/mol
InChI Key: XZMVZFLCYQPPRR-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(3-AMINO-1-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE is a complex organic compound with a unique structure that includes a pyrazole ring, an amino group, and a chlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(3-AMINO-1-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the amino group and the chlorobenzyl ether moiety. The final step involves esterification to form the ethyl acetate group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled to ensure high yield and purity. The use of automated systems for temperature and pH control, as well as continuous flow reactors, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(3-AMINO-1-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorobenzyl ether moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

ETHYL 2-[4-(3-AMINO-1-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(3-AMINO-1-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring are key functional groups that can interact with enzymes and receptors, modulating their activity. The chlorobenzyl ether moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[4-(3-AMINO-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE
  • ETHYL 2-[4-(3-AMINO-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE

Uniqueness

The uniqueness of ETHYL 2-[4-(3-AMINO-1-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24ClN3O5

Molecular Weight

457.9 g/mol

IUPAC Name

ethyl 2-[4-[3-amino-1-[4-[(2-chlorophenyl)methoxy]phenyl]-3-oxopropyl]-5-oxo-1,2-dihydropyrazol-3-yl]acetate

InChI

InChI=1S/C23H24ClN3O5/c1-2-31-21(29)12-19-22(23(30)27-26-19)17(11-20(25)28)14-7-9-16(10-8-14)32-13-15-5-3-4-6-18(15)24/h3-10,17H,2,11-13H2,1H3,(H2,25,28)(H2,26,27,30)

InChI Key

XZMVZFLCYQPPRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=O)NN1)C(CC(=O)N)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Origin of Product

United States

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